N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
This compound features a 1,3-thiazole core substituted at the 2-position with a cyclopropanecarboxamide group and at the 4-position with a [(2-phenylethyl)carbamoyl]methyl moiety. The cyclopropane ring introduces conformational rigidity, while the phenylethyl carbamoyl side chain may enhance lipophilicity and receptor binding affinity. Its synthesis likely involves coupling reactions between thiazole intermediates and activated cyclopropanecarboxylic acid derivatives, as seen in analogous compounds (e.g., HATU/DIPEA-mediated amidation) .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(18-9-8-12-4-2-1-3-5-12)10-14-11-23-17(19-14)20-16(22)13-6-7-13/h1-5,11,13H,6-10H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSYABMKMRKRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the cyclopropane carboxamide group and the phenylethyl carbamoyl moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Thiazole Substitution Patterns
Cyclopropane Modifications
Substituent Effects on Activity
Anti-Inflammatory Agents :
- N-(4-phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c) and 5n (trifluoromethyl-substituted) demonstrated potent anti-inflammatory activity, suggesting electron-withdrawing groups (Cl, CF₃) enhance efficacy.
- The target compound’s phenylethyl group may shift activity toward neurological targets (e.g., sigma receptors) due to structural similarity to psychoactive NPS .
- Psychoactive Potential: Tetramethylcyclopropane-thiazole carboxamides are explicitly regulated , while the target compound’s phenylethyl group could place it in a legal gray area depending on regional analog laws.
Biological Activity
N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, also known as OTAVA-BB 120077, is a compound that has gained attention for its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Formula : C17H19N3O2S
- Molecular Weight : 329.42 g/mol
- CAS Number : 923163-85-3
- Structural Features : The compound features a thiazole ring, a phenethylamino group, and a cyclopropane carboxamide group, which contribute to its biological properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. Key findings include:
- Inhibition of Cancer Cell Proliferation :
-
Mechanisms of Action :
- The mechanism by which this compound exerts its anticancer effects appears to involve modulation of cell cycle progression and induction of apoptosis through the activation of caspase pathways . This suggests that it may interfere with critical signaling pathways involved in cell survival and proliferation.
-
Selectivity and Safety :
- Preliminary toxicity studies indicate that this compound is relatively safe at lower concentrations but exhibits cytotoxic effects at higher doses . This property is crucial for its potential therapeutic use, as it may allow for targeted treatment with minimized side effects.
Synthesis and Characterization
The synthesis of this compound involves several steps:
-
Starting Materials :
- The synthesis begins with the reaction between 2-(phenethylamino)acetic acid and thiourea with 1-cyclopropanecarbonyl-3-(dimethylamino)guanidine.
-
Purification Methods :
- After synthesis, the compound is purified using methods such as recrystallization or chromatography to ensure the removal of impurities .
-
Analytical Techniques :
- Characterization is performed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Thiazole core formation : Condensation of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 70–80°C) .
Carbamoylmethyl attachment : Coupling via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
Cyclopropane introduction : Cyclopropanecarboxylic acid activation using chloroformates, followed by nucleophilic substitution .
- Optimization : Monitor intermediates via TLC/HPLC. Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6 hours) and improve yields (15–20% increase) .
Q. How is the structural integrity of this compound validated?
- Analytical techniques :
- NMR : Confirm cyclopropane protons (δ 1.0–1.5 ppm) and thiazole C-H (δ 7.5–8.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₀N₄O₂S: 356.13) .
- X-ray crystallography : Resolve spatial arrangement of the phenylethyl-carbamoyl moiety .
Advanced Research Questions
Q. How can contradictory data on its antimicrobial vs. anticancer efficacy be resolved?
- Approach :
Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using identical bacterial strains (e.g., S. aureus ATCC 25923) .
Target profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary mechanisms. Contradictions may arise from off-target effects in cancer vs. prokaryotic membrane disruption .
Meta-analysis : Aggregate data from PubChem and peer-reviewed studies (exclude vendor data like BenchChem) to identify concentration-dependent activity trends .
Q. What strategies improve the compound’s bioavailability given its low solubility?
- Methods :
- Prodrug design : Introduce phosphate esters at the cyclopropane carboxamide group to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm; encapsulation efficiency >80%) to improve plasma half-life .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice and dissolution rates .
Q. How does the phenylethyl-carbamoyl substituent influence structure-activity relationships (SAR)?
- SAR analysis :
- Bioisosteric replacement : Replace phenylethyl with pyridyl-ethyl to assess impact on LogP and target binding (e.g., ∆LogP = −0.5; IC₅₀ shift from 2.1 μM to 5.3 μM) .
- Steric effects : Truncate the carbamoyl chain to reduce molecular weight (<400 Da) while retaining thiazole-cyclopropane interactions (∆IC₅₀ <10%) .
Data Analysis & Experimental Design
Q. What in vitro models best predict in vivo anti-inflammatory activity?
- Models :
- RAW 264.7 macrophages : Measure NO inhibition (IC₅₀) under LPS-induced inflammation .
- PBMC assays : Quantify TNF-α suppression via ELISA (dose-response: 1–50 μM) .
Q. How can metabolic stability be assessed preclinically?
- Protocol :
Microsomal incubation : Use human liver microsomes (HLM) with NADPH, monitor parent compound depletion over 60 min (t₁/₂ <30 min indicates rapid metabolism) .
CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms (IC₅₀ >10 μM desirable) .
Metabolite ID : UPLC-QTOF analysis to detect hydroxylated cyclopropane or thiazole ring oxidation .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
